4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile
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Overview
Description
4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile involves multiple steps and specific reaction conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. The process may include steps such as alkylation, oxidation, and cyclization, depending on the desired end product. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that are optimized for cost-effectiveness and high yield. These methods may include continuous flow reactions, use of industrial-grade catalysts, and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile undergoes various types of chemical reactions, each with specific reagents and conditions.
Types of Reactions
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another. Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile has a wide range of applications in scientific research, spanning multiple disciplines.
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology
In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases and conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it generally involves the alteration of biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Similar to aspirin but with different pharmacological effects.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug with distinct therapeutic applications.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with unique properties.
Uniqueness
This compound stands out due to its specific chemical structure and biological activity
Properties
IUPAC Name |
4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-19-8-11-6-12(18)17-13(16-11)15-10-4-2-9(7-14)3-5-10/h2-6H,8H2,1H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPNAOGIRWDFLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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